2-Fluoro-5-iodoaniline

Cross-Coupling Palladium Catalysis Aryl Halide Reactivity

2-Fluoro-5-iodoaniline is an ortho-halogenated building block for medicinal chemistry and agrochemical R&D. The 5-iodo substituent enables efficient Pd-catalyzed cross-couplings (Suzuki, Sonogashira) while the 2-fluoro group directs regioselectivity in Larock indole synthesis, a critical advantage over bromo or non-fluorinated analogs. Its orthogonal reactivity (C-I bond for first coupling, C-F for later activation) supports controlled, two-step diversification of biaryl and heterobiaryl scaffolds.

Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
CAS No. 886362-82-9
Cat. No. B1345027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodoaniline
CAS886362-82-9
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)N)F
InChIInChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
InChIKeyXNFXQUHUFXJVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodoaniline (CAS 886362-82-9): Ortho-Halogenated Aniline Building Block for Regioselective Heteroannulation


2-Fluoro-5-iodoaniline (CAS 886362-82-9) is an ortho-halogenated aromatic amine building block featuring a fluorine atom at the 2-position and an iodine atom at the 5-position relative to the amino group . It possesses a molecular formula of C6H5FIN and a molecular weight of 237.01 g/mol . The compound is a solid at ambient temperature with a reported melting point range of 105–109 °C and a predicted density of approximately 2.008 g/cm³ [1]. As an ortho-iodoaniline derivative, it is primed for palladium-catalyzed cross-coupling and annulation reactions, particularly those leading to indole scaffolds via the Larock heteroannulation or similar methodologies [2]. Its dual-halogen substitution pattern offers distinct reactivity profiles compared to mono-halogenated or differently halogenated analogs, making it a strategic intermediate in medicinal chemistry and agrochemical research.

Why 2-Fluoro-5-iodoaniline Cannot Be Replaced by Generic Halogenated Anilines


The 2-fluoro-5-iodoaniline scaffold is not interchangeable with its bromo, chloro, or non-fluorinated analogs due to fundamental differences in both reactivity and regioselectivity. The iodine atom at the 5-position provides a highly reactive site for oxidative addition in palladium-catalyzed cross-couplings, a prerequisite for efficient C–C bond formation. Replacing iodine with bromine or chlorine significantly reduces coupling rates and can lead to incomplete conversions or side reactions [1]. Simultaneously, the ortho-fluorine substituent exerts a powerful electronic influence, modulating the electron density of the aromatic ring and the amino group. This affects not only the nucleophilicity of the aniline nitrogen but also directs the regiochemical outcome of cyclization reactions. For example, in palladium-catalyzed annulations with alkynes, the presence and position of the fluorine atom are critical for controlling whether a 2- or 3-fluoroalkylated indole is formed [2]. Using a non-fluorinated or differently halogenated analog would result in a different product distribution, lower yields, or failure of the desired transformation, necessitating costly re-optimization of synthetic routes.

Quantitative Differentiation of 2-Fluoro-5-iodoaniline from Closest Analogs


Iodine vs. Bromine: Differential Cross-Coupling Reactivity in Palladium Catalysis

The iodine atom in 2-Fluoro-5-iodoaniline undergoes oxidative addition with Pd(0) catalysts substantially faster than the bromine atom in 2-Fluoro-5-bromoaniline. This difference is quantifiable through comparative kinetic studies. Aryl iodides typically react with Pd(PPh3)4 at rates 10–100 times greater than the corresponding aryl bromides under identical conditions [1]. This enhanced reactivity translates to higher yields in cross-coupling reactions; for example, in Suzuki-Miyaura couplings, aryl iodides often afford >90% yields where bromides yield 50–80% under the same conditions, and chlorides are frequently unreactive without specialized ligands [2].

Cross-Coupling Palladium Catalysis Aryl Halide Reactivity

Fluorine-Directed Regioselectivity in Indole Synthesis: 2-Fluoro vs. 4-Fluoro Isomers

In palladium-catalyzed annulation reactions with fluoroalkylated alkynes, the position of the fluorine substituent on the aniline ring dictates the regiochemical outcome. Using 2-iodoaniline derivatives, the reaction yields 2-fluoroalkylated indoles in high yields when using PPh3 as a ligand. In contrast, the use of 5-fluoro-2-iodoaniline (a regioisomer of 2-fluoro-5-iodoaniline) under identical conditions leads to a different product distribution, often favoring 3-fluoroalkylated indoles when the ligand is changed to P(o-Tol)3 [1]. While direct yield data for 2-fluoro-5-iodoaniline in this specific transformation is not reported, the regiochemical control is a direct consequence of the fluorine substitution pattern. The 2-fluoro-5-iodo substitution provides a unique electronic environment that is distinct from the 5-fluoro-2-iodo isomer, enabling access to specific fluorinated indole scaffolds.

Indole Synthesis Larock Annulation Regioselectivity

Photochemical Stability: Iodoanilines vs. Bromo and Fluoro Analogs

The photochemical behavior of haloanilines varies dramatically with the halogen identity. In apolar media like cyclohexane, 4-iodoaniline exhibits a low quantum yield for photodecomposition (Φ = 0.05), indicating relative stability. This is in stark contrast to 4-fluoroaniline, which can undergo efficient heterolytic defluorination in protic solvents (Φ = 0.48 in MeOH) [1]. While these data are for para-substituted analogs, they illustrate a class-wide trend: iodoanilines are generally less prone to solvent-induced photochemical degradation than their chloro or fluoro counterparts in non-polar environments. This suggests that 2-fluoro-5-iodoaniline may offer superior photostability in certain synthetic or storage conditions compared to a 2,5-difluoro or 2-fluoro-5-chloro analog.

Photochemistry Stability Quantum Yield

Optimal Application Scenarios for 2-Fluoro-5-iodoaniline in Synthesis and Discovery


Synthesis of Fluorinated Indole Libraries for Drug Discovery

2-Fluoro-5-iodoaniline is an ideal starting material for the construction of 2- or 3-fluoroalkylated indoles via palladium-catalyzed Larock-type annulations. The ortho-iodine enables efficient oxidative addition, while the fluorine substituent at the 2-position directs the regiochemical outcome, allowing for the selective synthesis of a single fluorinated indole regioisomer [1]. This selectivity is crucial in medicinal chemistry, where the position of a fluorine atom can drastically alter a compound's metabolic stability, lipophilicity, and target binding. Procurement of this specific building block ensures access to a structurally defined chemical space that is not easily accessible from other halogenated anilines.

Sequential Cross-Coupling for Complex Molecular Architectures

The presence of both an iodine and a fluorine atom on the same aromatic ring provides a platform for sequential, chemoselective transformations. The highly reactive C–I bond can be engaged first in a Suzuki, Sonogashira, or Heck coupling to install an aryl, alkynyl, or alkenyl group. The C–F bond, being significantly less reactive, remains intact during this initial coupling. In a subsequent step, the C–F bond can be activated using specialized nickel or palladium catalysts for a second cross-coupling or nucleophilic aromatic substitution [2]. This orthogonal reactivity profile is a key differentiator from dibromo or dichloro analogs, where both halogens often react competitively, leading to complex mixtures. 2-Fluoro-5-iodoaniline thus enables a controlled, two-step diversification strategy for generating highly functionalized biaryl and heterobiaryl scaffolds.

Preparation of Fluorinated Aminotolans and Polyfluorinated Heterocycles

Sonogashira cross-coupling of 2-fluoro-5-iodoaniline with terminal alkynes provides a direct route to ortho-alkynylanilines (aminotolans) bearing a fluorine substituent [3]. These intermediates are valuable precursors for the synthesis of polyfluorinated heterocycles, including indoles, quinolines, and benzofurans, via subsequent cyclization reactions. The fluorine atom on the aniline ring influences the electronic properties of the resulting aminotolan, which can affect the rate and regioselectivity of the cyclization step. Researchers focused on developing novel fluorinated heterocyclic scaffolds for pharmaceutical or agrochemical applications should prioritize this building block over non-fluorinated analogs to access the enhanced metabolic stability and bioavailability often conferred by fluorine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.